molecular formula C8H12N2O2S B15059184 Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B15059184
M. Wt: 200.26 g/mol
InChI Key: YPWQNDVVBKTHCU-UHFFFAOYSA-N
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Description

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate is a versatile chemical intermediate built around the 1,3,4-thiadiazole heterocyclic scaffold, a structure of high significance in medicinal and agricultural chemistry . This compound features an ethyl ester group at the 2-position and a propyl group at the 5-position, making it a valuable synthon for the exploration of structure-activity relationships in drug discovery programs. Researchers utilize this and similar 1,3,4-thiadiazole carboxylates as key precursors in the synthesis of more complex molecules aimed at developing new therapeutic agents . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties in scientific literature, including potential anticancer , antimicrobial , anticonvulsant , and antiviral effects . Specifically, some thiadiazole derivatives have been explored as potential inhibitors of viral processes, such as the SARS-CoV-2 main protease (Mpro) , and for their cytotoxic effects against various human cancer cell lines . The mechanism of action for thiadiazole derivatives varies by target but can include interactions with enzymes and receptors through hydrogen bonding and π-π stacking, disruption of tubulin polymerization in cancer cells , or modulation of the GABAergic system for neurological applications . This product is intended for research purposes as a building block to create novel compounds for such investigations. Intended Use: For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-5-6-9-10-7(13-6)8(11)12-4-2/h3-5H2,1-2H3

InChI Key

YPWQNDVVBKTHCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate with structurally related compounds, focusing on substituent effects, physical properties, and applications. Key analogs are selected based on the substituent at position 5 of the thiadiazole ring.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 5) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa Key Applications/Reactivity
This compound Propyl C₈H₁₂N₂O₂S 200.26 (calc.) Not reported ~300–320 (est.) ~1.3 (est.) ~-1.5 Intermediate for drug synthesis
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate Chloro C₅H₅ClN₂O₂S 192.62 29 110 (at 0.02 Torr) 1.462 -4.01 Electrophilic substitution reactions
Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate Cyclopropyl C₈H₁₀N₂O₂S 198.24 Not reported 315.6 1.341 -1.62 Agrochemical intermediates
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2,4-Difluorophenyl C₁₁H₈F₂N₂O₂S 278.25 Not reported Not reported Not reported Not reported Kinase/PDE4 inhibitors
Compound 11c Hydrazono-chromenone C₂₄H₂₁N₅O₄S 491.52 190–192 Not reported Not reported Not reported Antimicrobial agents

Key Observations:

In contrast, the 2,4-difluorophenyl analog () combines aromaticity and halogenation, enhancing binding to hydrophobic enzyme pockets . Melting Points: Bulky substituents (e.g., hydrazono-chromenone in Compound 11c) elevate melting points (>190°C) due to increased molecular weight and intermolecular hydrogen bonding . The chloro derivative’s low melting point (29°C) reflects weaker crystal lattice interactions .

Reactivity and Synthetic Utility :

  • The ester group in all analogs enables hydrolysis to carboxylic acids or transesterification. The chloro substituent () facilitates nucleophilic aromatic substitution, whereas the cyclopropyl group () may participate in ring-opening reactions under acidic conditions .
  • The Sandmeyer reaction () is pivotal for introducing halogens or aryl groups at position 5, as demonstrated in the synthesis of bromo- and fluorophenyl derivatives .

Biological and Industrial Applications: Chloro and Cyclopropyl Derivatives: Used as intermediates in agrochemicals (e.g., herbicides) due to their stability and ease of functionalization . Aryl-Substituted Analogs: Exhibit pharmacological activity (e.g., kinase/PDE4 inhibition) attributed to aromatic π-π stacking and halogen bonding . Hydrazono Derivatives (): Demonstrated antimicrobial properties, likely due to the chromenone moiety’s planar structure and hydrogen-bonding capacity .

Biological Activity

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H12N2O2SC_8H_{12}N_2O_2S with a molecular weight of 200.26 g/mol. The compound features a thiadiazole ring that contributes to its unique chemical properties. Synthesis typically involves the cyclization of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the thiadiazole structure.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. It has been effective against both Gram-positive and Gram-negative bacteria. Additionally, it exhibits antifungal properties that are particularly relevant in the treatment of infections caused by resistant fungal strains .

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been tested against various cancer cell lines, including human colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7). The compound's mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in several cancer cell lines:

Cell LineIC50 Value (µg/mL)Mechanism of Action
HCT1163.29Apoptosis induction
A54912.57Cell cycle arrest
MCF-710.0Enzyme inhibition

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as an effective agent in cancer therapy. For instance, a study reported that derivatives of this compound showed significant growth inhibition against HCT116 cells with IC50 values ranging from 0.74 to 10.0 µg/mL . Another investigation demonstrated that its derivatives could inhibit efflux pumps in bacteria, which is crucial for overcoming antibiotic resistance.

In vivo studies have also been conducted to assess the anticancer efficacy using murine models. The results indicated a marked reduction in tumor size following treatment with this compound derivatives compared to control groups .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate?

The compound is typically synthesized via Sandmeyer bromination and subsequent functionalization. A key precursor, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, undergoes diazotization with tert-butyl nitrite followed by bromination using CuBr₂ in dibromomethane at room temperature, yielding brominated intermediates. Propyl groups can then be introduced via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic methods confirm the structure of this compound?

Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z ≈ 229 for the parent compound).
  • FTIR to identify functional groups like ester carbonyl (~1700 cm⁻¹) and thiadiazole ring vibrations .

Q. How to optimize solubility for in vitro assays?

Solubility can be enhanced using co-solvents like DMSO (≤10% v/v) or via ester hydrolysis under basic conditions to generate the more polar carboxylic acid derivative. Pre-formulation studies with HPLC-grade solvents (e.g., acetonitrile/water mixtures) are recommended .

Advanced Research Questions

Q. How to address low yields in Sandmeyer bromination of thiadiazole derivatives?

Yields depend on:

  • Catalyst loading : 0.5 equivalents of CuBr₂ improves efficiency without side reactions .
  • Temperature control : Room temperature minimizes decomposition of diazonium intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the brominated product from unreacted starting material .

Q. What computational strategies predict the compound’s biological activity?

Advanced studies use:

  • Molecular docking to assess binding affinity with targets like PDE4 enzymes or cannabinoid receptors.
  • QSAR modeling to correlate substituent effects (e.g., propyl chain length) with activity. Software like AutoDock or Schrödinger Suite is commonly employed .

Q. How to resolve contradictions in reaction conditions across studies?

Systematic Design of Experiments (DoE) evaluates variables:

  • Catalyst type (CuBr₂ vs. CuCl) and stoichiometry.
  • Solvent polarity (dibromomethane vs. acetonitrile).
  • Reaction time (12–24 hours). Statistical tools (e.g., ANOVA) identify optimal parameters for reproducibility .

Q. What are the stability considerations for long-term storage?

  • Store under inert atmosphere (N₂ or Ar) at –20°C to prevent ester hydrolysis.
  • Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation pathways. LC-MS monitors impurities like free carboxylic acid derivatives .

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